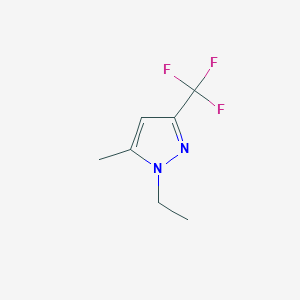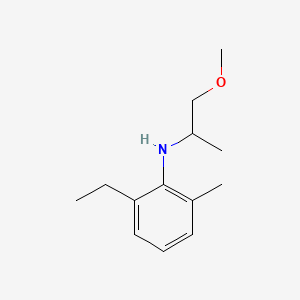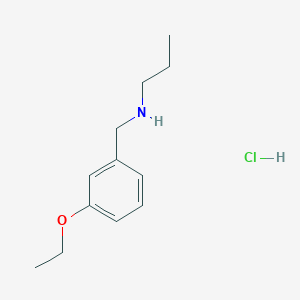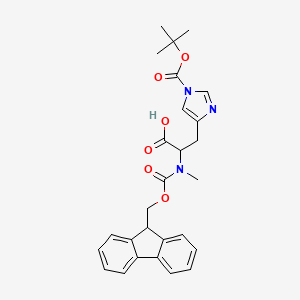
Fmoc-N-Me-His(Boc)-OH
Overview
Description
Fmoc-N-Me-His(Boc)-OH is a synthetic amino acid developed for use in peptide and protein synthesis. It is a derivative of the amino acid histidine, and is composed of a fluorenylmethyloxycarbonyl (Fmoc) group, a methylene group, a histidine side chain, and a tert-butoxycarbonyl (Boc) group. Fmoc-N-Me-His(Boc)-OH is used in a variety of laboratory experiments, including peptide synthesis, protein synthesis, and bioconjugation. It has been used in a variety of scientific applications, including drug discovery, bioconjugation, and cell-signaling research.
Scientific Research Applications
Fmoc-N-Me-His(Boc)-OH-N-Me-His(Boc)-OH is used in a variety of scientific research applications, including drug discovery, bioconjugation, and cell-signaling research. It has been used to create peptide and protein libraries for drug discovery and to create bioconjugates for targeted drug delivery. It has also been used to study cell-signaling pathways, as the histidine side chain is known to interact with proteins involved in signal transduction.
Mechanism of Action
Fmoc-N-Me-His(Boc)-OH-N-Me-His(Boc)-OH is used in peptide and protein synthesis because of its ability to interact with the side chains of other amino acids. The Fmoc-N-Me-His(Boc)-OH group helps to protect the histidine side chain from reacting with other molecules in the reaction mixture, while the methylene and Boc groups provide additional reactivity. The histidine side chain is known to interact with proteins involved in signal transduction, and this interaction is thought to be important in the mechanism of action of Fmoc-N-Me-His(Boc)-OH-N-Me-His(Boc)-OH.
Biochemical and Physiological Effects
Fmoc-N-Me-His(Boc)-OH-N-Me-His(Boc)-OH is used in laboratory experiments and is not known to have any significant biochemical or physiological effects. However, the histidine side chain is known to interact with proteins involved in signal transduction, and this interaction may have an effect on the biochemical and physiological processes of the cells in which the peptide or protein is expressed.
Advantages and Limitations for Lab Experiments
Fmoc-N-Me-His(Boc)-OH-N-Me-His(Boc)-OH has several advantages for laboratory experiments. It is a stable and easily synthesized compound, and its Fmoc-N-Me-His(Boc)-OH and Boc groups provide additional reactivity. Additionally, its histidine side chain is known to interact with proteins involved in signal transduction, making it a useful tool for studying cell-signaling pathways. The primary limitation of Fmoc-N-Me-His(Boc)-OH-N-Me-His(Boc)-OH is that its Fmoc-N-Me-His(Boc)-OH and Boc groups can interfere with other reactions, so it is important to take this into consideration when designing experiments.
Future Directions
The future of Fmoc-N-Me-His(Boc)-OH-N-Me-His(Boc)-OH is promising. It has already been used in a variety of laboratory experiments, and its potential applications are likely to expand in the future. Possible future directions include further research into its mechanism of action, its use in drug discovery and bioconjugation, and its use in cell-signaling research. Additionally, its potential applications in the fields of nanotechnology and biotechnology are likely to be explored in the future.
properties
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O6/c1-27(2,3)36-26(34)30-14-17(28-16-30)13-23(24(31)32)29(4)25(33)35-15-22-20-11-7-5-9-18(20)19-10-6-8-12-21(19)22/h5-12,14,16,22-23H,13,15H2,1-4H3,(H,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVVXHCOKMCMHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1)CC(C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



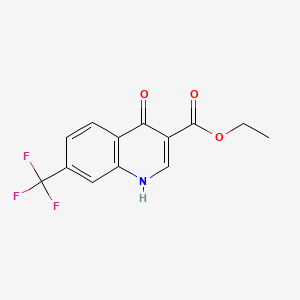



![1-[1-(4-Ethylphenyl)pyrrolidin-3-YL]methanamine oxalate](/img/structure/B3021321.png)
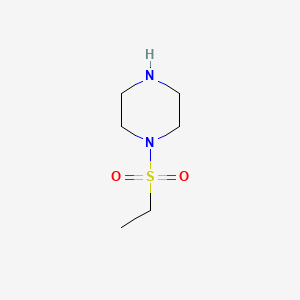
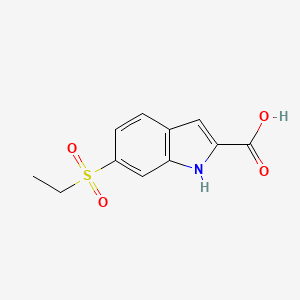
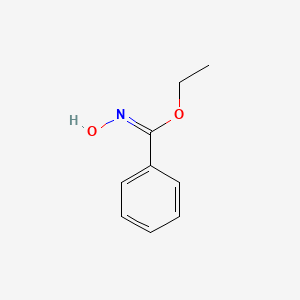
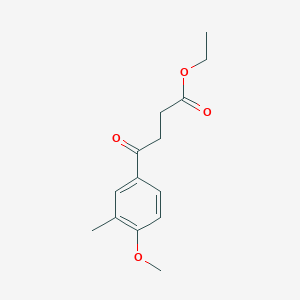
![Ethyl 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3021328.png)
